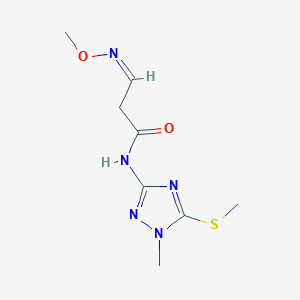

(3Z)-3-methoxyimino-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- 2E-021 has demonstrated potent antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including those causing plant diseases. The compound’s mode of action involves disrupting fungal cell membranes or interfering with essential metabolic pathways. Further studies explore its potential as a natural alternative to synthetic fungicides in agriculture .

- As an agricultural chemical, 2E-021 shows promise in protecting crops from fungal infections. It can be applied as a foliar spray or soil treatment to prevent diseases caused by fungi. Its effectiveness against specific pathogens varies, making it a valuable tool for integrated pest management strategies .

- The triazole moiety in 2E-021 is structurally interesting. Researchers have used it as a scaffold for designing novel drugs. By modifying the triazole ring, scientists explore potential therapeutic applications, such as antiviral, antibacterial, or antitumor agents. The compound’s unique structure provides opportunities for rational drug design .

- Scientists investigate the interaction of 2E-021 with enzymes involved in various biological processes. Its inhibitory effects on specific enzymes (e.g., kinases, proteases) may have implications for disease treatment. Understanding its binding mechanisms and selectivity is crucial for drug development .

- The triazole group in 2E-021 can serve as a ligand in coordination complexes. Researchers explore its coordination chemistry with transition metals. These complexes may exhibit interesting properties, such as catalytic activity, luminescence, or magnetic behavior. Applications range from materials science to catalysis .

- 2E-021 belongs to a class of compounds involved in chemical defense mechanisms in plants. It may play a role in plant–herbivore interactions. By studying its biosynthesis and ecological significance, researchers gain insights into how plants protect themselves from pests and herbivores .

Antifungal Activity

Plant Protection and Crop Enhancement

Triazole-Based Drug Development

Biochemical Studies and Enzyme Inhibition

Triazole-Based Ligands in Coordination Chemistry

Chemical Ecology and Plant Defense

Eigenschaften

IUPAC Name |

(3Z)-3-methoxyimino-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2S/c1-13-8(16-3)11-7(12-13)10-6(14)4-5-9-15-2/h5H,4H2,1-3H3,(H,10,12,14)/b9-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQWHYGQSFXKTR-UITAMQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

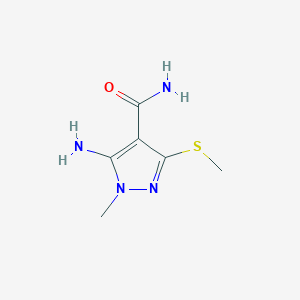

Canonical SMILES |

CN1C(=NC(=N1)NC(=O)CC=NOC)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=N1)NC(=O)C/C=N\OC)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2663932.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2663936.png)

![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2663938.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2663946.png)

![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2663949.png)